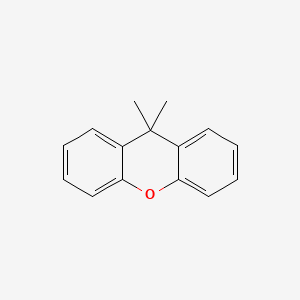

9,9-Dimethylxanthene

説明

特性

IUPAC Name |

9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNAPYHLASOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345781 | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19814-75-6 | |

| Record name | 9,9-Dimethyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 9,9-Dimethylxanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and distillation to obtain the final product .

化学反応の分析

Types of Reactions: 9,9-Dimethylxanthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the xanthene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include xanthone derivatives, dihydro derivatives, and various substituted xanthenes .

科学的研究の応用

Medicinal Chemistry

Antiparasitic Activity

Research has demonstrated that derivatives of 9,9-dimethylxanthene exhibit potent antiparasitic properties. A study synthesized several derivatives and evaluated them against trypanothione reductase and various parasitic organisms, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. One compound showed remarkable activity with effective doses (ED50) of 0.02 µM for Trypanosoma brucei, 0.48 µM for Trypanosoma cruzi, and 0.32 µM for Leishmania donovani .

| Compound | ED50 (µM) | Target Parasite |

|---|---|---|

| Compound A | 0.02 | Trypanosoma brucei |

| Compound B | 0.48 | Trypanosoma cruzi |

| Compound C | 0.32 | Leishmania donovani |

This indicates the potential of this compound derivatives as leads in the development of new antiparasitic drugs.

Photophysical Properties

Room-Temperature Phosphorescence

this compound derivatives have been identified as room-temperature phosphorescence (RTP) emitters with ultralong lifetimes, making them suitable for applications in bioimaging and security technologies. The phosphorescent properties can be tailored by modifying the molecular structure through different substituents .

Emission Characteristics

The RTP lifetimes of various derivatives range significantly:

| Derivative | RTP Lifetime (ms) |

|---|---|

| Derivative X | 52 |

| Derivative Y | 601 |

This tunability allows for targeted applications in fields requiring specific emission characteristics.

Catalysis

Ligand Applications

this compound serves as a bidentate ligand in various catalytic processes. Specifically, the derivative 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene has been utilized in palladium-catalyzed cross-coupling reactions and hydroformylation of alkenes .

Catalytic Performance

The effectiveness of this ligand can be illustrated through its application in the synthesis of heterocycles:

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Palladium-Catalyzed C-N Coupling | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | 85 |

| Hydroformylation of Alkenes | Same ligand | 90 |

These results underscore the compound's utility in enhancing reaction efficiency and yield.

Coordination Chemistry

Complex Formation

The coordination chemistry involving this compound has led to the development of metal complexes that exhibit unique properties. For instance, copper and silver complexes formed with this ligand have shown promising photophysical properties under varying pressure conditions .

Complex Characteristics

The structural integrity and photophysical behavior of these complexes can be summarized as follows:

| Complex Type | Metal | Photophysical Property |

|---|---|---|

| Copper Complex | Cu | Enhanced stability under pressure |

| Silver Complex | Ag | Unique emission spectra |

Case Studies

Case Study: Antiparasitic Drug Development

A notable case study involved the synthesis of a new derivative based on this compound aimed at treating Chagas disease caused by Trypanosoma cruzi. The compound was tested for its efficacy against various strains and demonstrated a significant reduction in parasite load in vitro.

Case Study: Bioimaging Applications

Another study focused on the application of RTP emitters derived from this compound in bioimaging. The compounds were tested in live cell imaging scenarios where their long-lived phosphorescence allowed for extended observation periods without significant photobleaching.

作用機序

The mechanism by which 9,9-Dimethylxanthene exerts its effects depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

類似化合物との比較

Table 2: Substituent Impact on RTP Lifetimes

| Compound | Substituent | RTP Lifetime (ms) | Key Factor |

|---|---|---|---|

| Base compound | None | 52 | Weak intermolecular forces |

| XCO-PiCl | 1-chloro-2-methylpropan-2-yl | 601 | Halogen bonding, low steric hindrance |

| XCO-PiMe | 2-methylpropan-2-yl | 320 | Moderate steric hindrance |

Catalytic Performance vs. Other Ligands

Xantphos outperforms monodentate ligands (e.g., triphenylphosphine) in reactions requiring chelation, such as palladium-catalyzed allylation:

- Turnover frequency (TOF): Xantphos/Pd systems achieve TOFs >500 h⁻¹, compared to <100 h⁻¹ for monodentate ligands .

- Substrate scope : Xantphos enables efficient coupling of sterically hindered alcohols, a challenge for simpler ligands .

生物活性

9,9-Dimethylxanthene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiparasitic, anticancer, and antimicrobial properties, supported by detailed research findings and data tables.

Antiparasitic Activity

One of the most notable biological activities of this compound derivatives is their antiparasitic effects. A study synthesized various derivatives and evaluated their efficacy against several parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The results indicated high in vitro activity for some derivatives, with effective doses (ED50) as low as 0.02 µM for T. brucei, 0.48 µM for T. cruzi, and 0.32 µM for L. donovani . These findings suggest that modifications to the xanthene structure can enhance antiparasitic potency.

| Derivative | Target Parasite | ED50 (µM) |

|---|---|---|

| Compound A | Trypanosoma brucei | 0.02 |

| Compound B | Trypanosoma cruzi | 0.48 |

| Compound C | Leishmania donovani | 0.32 |

Anticancer Activity

Recent investigations have also focused on the anticancer potential of this compound derivatives. Metal complexes formed with this compound have shown dual activity against cancer cells and bacterial infections. For instance, a study demonstrated that certain copper (Cu(I)) and silver (Ag(I)) complexes exhibited significant anticancer activity against various cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The most potent complex induced apoptosis in A549 cells, as evidenced by flow cytometry analysis .

| Complex | Cancer Cell Line | Activity |

|---|---|---|

| Complex 1 | A549 | Induced apoptosis |

| Complex 2 | MCF7 | Moderate inhibition |

| Complex 3 | PC3 | High anti-proliferative effect |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies revealed that some complexes could effectively inhibit the growth of E. coli and other pathogenic bacteria . The ability to scavenge free radicals further supports their potential in preventing oxidative stress-related damage.

The mechanisms underlying the biological activities of this compound derivatives are complex and vary depending on the specific structural modifications made to the xanthene core. For instance:

- Antiparasitic Mechanism : The lack of correlation between inhibitory activity against trypanothione reductase (TR) and ED50 values suggests that TR may not be the primary target for antiparasitic action .

- Anticancer Mechanism : The ability of certain metal complexes to intercalate with DNA indicates a potential mechanism for their anticancer effects .

- Antimicrobial Mechanism : The accumulation of silver ions in bacterial periplasm has been linked to the antibacterial efficacy observed in some studies .

Case Studies

- Synthesis and Evaluation of Derivatives : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities against multiple targets, highlighting the versatility of this compound .

- Metal Complexes : Research into Cu(I) and Ag(I) complexes demonstrated their dual functionality in targeting both cancerous cells and bacteria, showcasing the multifaceted applications of this compound in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 9,9-dimethylxanthene, and how are they experimentally determined?

- Answer : this compound (C₁₅H₁₄O) is a heterocyclic compound with a melting point of 35–38°C and a boiling point of 114–115°C at 0.6 mmHg. Its structure includes a xanthene core with two methyl groups at the 9-position. Characterization methods include:

- SMILES/InChI : CC1(C)c2ccccc2Oc3ccccc13 (SMILES) and InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 .

- Analytical techniques : Capillary electrophoresis-electrospray ionization mass spectrometry (CE-ESI-MS) for purity assessment .

Q. How is this compound synthesized, and what are its common derivatives?

- Answer : A typical synthesis involves di-lithiation of this compound using sec-butyllithium, followed by reaction with chlorodiphenylphosphine to form derivatives like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) . Common derivatives include:

- Xantphos : Used as a ligand in catalysis (CAS RN: 161265-03-8) .

- RTP materials : Substituents like 1-chloro-2-methylpropan-2-yl enhance room-temperature phosphorescence (RTP) lifetimes up to 601 ms .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis, and what mechanistic insights exist?

- Answer : Xantphos, a derivative, is a bidentate ligand with a wide bite angle (~108°), stabilizing metal centers in catalytic cycles. For example:

- Hydrogenation : Ru-Xantphos complexes catalyze olefin hydrogenation. Experimental Gibbs free activation energies (ΔG‡) for cyclohexene hydrogenation are 17.2–21.1 kcal/mol, validated by DFT (B97-D3BJ, M06-L functionals) .

- Cross-coupling : In palladium-catalyzed alkoxycarbonylation, Xantphos facilitates regio- and stereoselective synthesis of trienoates .

Q. What role do substituents on the this compound core play in tuning photophysical properties?

- Answer : Substituents modulate intermolecular interactions and molecular configurations. For RTP materials:

- Steric effects : Bulky groups reduce non-radiative decay. For example, XCO-PiCl (with 1-chloro-2-methylpropan-2-yl) exhibits ultralong RTP (601 ms) due to minimized steric hindrance and strong π-π stacking .

- Electronic effects : Electron-withdrawing groups enhance spin-orbit coupling, improving phosphorescence quantum yields.

Q. How can density functional theory (DFT) predict the catalytic performance of this compound-based systems?

- Answer : DFT studies (e.g., M06-L/def2-SVP) validate experimental activation barriers in hydrogenation. For Ru-Xantphos catalysts:

- Accuracy : B97-D3BJ and MN12-L functionals reproduce ΔG‡ values within 0.1–3.0 kcal/mol error .

- Limitations : Hybrid functionals (e.g., B3LYP) may overestimate barriers due to incomplete exchange-correlation treatment .

Methodological Guidance

Q. What experimental techniques are critical for analyzing this compound derivatives in catalysis?

- Answer :

- X-ray crystallography : Resolves ligand-metal coordination geometries (e.g., Ru-Xantphos crystal structures) .

- Cyclic voltammetry : Probes redox behavior of phosphine ligands in metal complexes .

- Kinetic studies : Eyring plots determine activation parameters (ΔG‡, ΔH‡) for catalytic cycles .

Q. How can researchers design this compound-based RTP materials with tailored lifetimes?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。